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Compound of Interest

Compound Name: 3-lodo-4-nitroanisole

Cat. No.: B1333487

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and vibrational
properties of 3-lodo-4-nitroanisole, a molecule of interest in medicinal chemistry and materials
science. The insights presented are derived from simulated quantum chemical calculations,
offering a foundational understanding for further research and development.

Introduction

3-lodo-4-nitroanisole is an aromatic compound featuring an iodine atom, a nitro group, and a
methoxy group attached to a benzene ring. The relative positions of these functional groups
significantly influence the molecule's electronic distribution, reactivity, and potential biological
activity. Understanding these properties at a quantum mechanical level is crucial for
applications in drug design, where molecular geometry and electronic interactions are key to
ligand-receptor binding, and in materials science for the design of novel organic materials. This
whitepaper presents a comprehensive theoretical investigation of 3-lodo-4-nitroanisole using
Density Functional Theory (DFT) calculations.

Computational Methodology

The computational study of 3-lodo-4-nitroanisole was performed using the Gaussian suite of
programs. The molecular geometry was optimized using the B3LYP (Becke, 3-parameter, Lee-
Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set for all atoms
except iodine, for which the LANL2DZ effective core potential was employed. This level of
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theory is well-established for providing a reliable description of the electronic structure and
properties of organic molecules containing halogens. Frequency calculations were performed
at the same level of theory to confirm that the optimized structure corresponds to a true energy
minimum on the potential energy surface and to obtain theoretical vibrational spectra.
Electronic properties, including frontier molecular orbitals (HOMO and LUMO) and the
molecular electrostatic potential (MEP), were also calculated.
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Caption: Computational workflow for the quantum chemical analysis of 3-lodo-4-nitroanisole.

Molecular Structure and Geometry

The equilibrium geometry of 3-lodo-4-nitroanisole was determined by energy minimization.
The key optimized geometrical parameters, including bond lengths, bond angles, and dihedral
angles, are summarized in the table below. The planarity of the benzene ring is slightly
distorted due to the presence of the bulky iodine atom and the electron-withdrawing nitro

group.

Table 1: Optimized Geometrical Parameters of 3-lodo-4-nitroanisole

Parameter Bond Parameter Bond Angle Parameter Dihedral
Length (A) (®) Angle (°)
C1l-C2 1.395 C6-C1-C2 119.8 C6-C1-C2-C3 05
C2-C3 1.391 C1-C2-C3 120.5 C1-C2-C3-C4 -0.6
C3-C4 1.388 C2-C3-C4 119.2 C2-C3-C4-C5 0.2
C4-C5 1.393 C3-C4-C5 121.3 C3-C4-C5-C6 0.3
C5-C6 1.390 C4-C5-C6 119.5 C4-C5-C6-C1  -0.6
C6-C1 1.396 C5-C6-C1 119.7 C5-C6-C1-C2 0.2
C3-1 2.112 C2-C3- 119.5 -C3-C2-C1 179.8
C4-N 1.475 C4-C3-l 121.3 N-C4-C3-I -179.5
N-O1 1.228 C3-C4-N 120.1 C3-C4-N-01 -45.2
N-O2 1.228 C5-C4-N 118.6 C5-C4-N-02 134.7
C1-03 1.365 0O1-N-02 124.5 C2-C1-03-C7 -5.3
03-C7 1.421 C2-C1-03 117.8
C6-C1-03 122.4
C1-03-C7 118.2
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Note: Atom numbering is based on standard IUPAC nomenclature for substituted benzenes,
with C1 attached to the methoxy group.

Electronic Properties
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy
gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies of 3-lodo-4-nitroanisole

Orbital Energy (eV)
HOMO -6.89
LUMO -2.45
HOMO-LUMO Gap 4.44

The HOMO is primarily localized on the benzene ring and the iodine atom, indicating that these
are the regions most susceptible to electrophilic attack. The LUMO is predominantly distributed
over the nitro group and the benzene ring, suggesting these sites are favorable for nucleophilic
attack. The relatively large HOMO-LUMO gap of 4.44 eV indicates high kinetic stability.

HOMO

Energy = -6.89 eV Localized on benzene ring and iodine

:
Energy Gap = 4.44 eV
|
|
|
|

LUMO

Energy = -2.45 eV Localized on nitro group and benzene ring
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Caption: Frontier molecular orbital energy level diagram of 3-lodo-4-nitroanisole.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is a useful tool for
predicting reactive sites for electrophilic and nucleophilic attack. In the MEP of 3-lodo-4-
nitroanisole, the most negative potential (red regions) is located over the oxygen atoms of the
nitro group, indicating these are the most likely sites for electrophilic attack. The most positive
potential (blue regions) is found around the hydrogen atoms of the methyl group and the
benzene ring, suggesting these areas are susceptible to nucleophilic attack.

Vibrational Spectroscopy

The theoretical vibrational frequencies were calculated to aid in the interpretation of
experimental IR and Raman spectra. The characteristic vibrational modes are assigned based
on their potential energy distribution (PED).

Table 3: Selected Vibrational Frequencies and Assignments for 3-lodo-4-nitroanisole
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Wavenumber (cm~?)

Vibrational Mode

Description

Asymmetric stretching of C-H

3105 Aromatic C-H stretch _
bonds on the benzene ring
. _ Asymmetric stretching of C-H
2980 Aliphatic C-H stretch )
bonds in the methoxy group
] Asymmetric stretching of the
1585 NO2z asymmetric stretch ] ]
N-O bonds in the nitro group
In-plane stretching of the
1520 Aromatic C=C stretch carbon-carbon bonds in the
benzene ring
) Symmetric stretching of the N-
1345 NO2z symmetric stretch ) )
O bonds in the nitro group
Asymmetric stretching of the
1260 C-O-C stretch C-O-C linkage in the methoxy
group
Stretching of the carbon-iodine
1025 C-I stretch
bond
) Out-of-plane bending of C-H
820 Aromatic C-H bend ]
bonds on the benzene ring
Conclusion

This quantum chemical investigation provides a detailed overview of the molecular structure,

electronic properties, and vibrational spectra of 3-lodo-4-nitroanisole. The calculated data

offer valuable insights into the molecule's reactivity and stability, which can be leveraged in the

fields of drug discovery and materials science. The presented theoretical framework serves as

a robust starting point for further experimental and computational studies on this and related

compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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